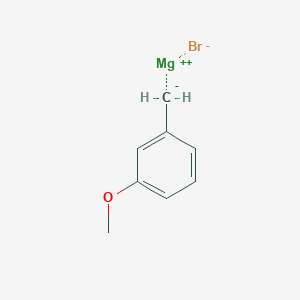

3-Methoxybenzylmagnesium bromide

説明

3-Methoxybenzylmagnesium bromide is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a methoxy (–OCH₃) group at the meta position (3-position) and coordinated to magnesium bromide. This reagent is typically prepared by reacting 3-methoxybenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a solution with a concentration of 0.25 M in THF .

特性

CAS番号 |

108817-38-5 |

|---|---|

分子式 |

C8H9BrMgO |

分子量 |

225.37 g/mol |

IUPAC名 |

magnesium;1-methanidyl-3-methoxybenzene;bromide |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChIキー |

ZXYBFPHNTBHOCD-UHFFFAOYSA-M |

正規SMILES |

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Br-] |

製品の起源 |

United States |

類似化合物との比較

Benzylmagnesium Bromide (C₆H₅CH₂MgBr)

- Reactivity and Yield :

In a direct alkylation reaction, 3-methoxybenzylmagnesium bromide achieved a 95% yield, whereas benzylmagnesium bromide (unsubstituted) provided only 60% under identical conditions . The electron-donating methoxy group enhances nucleophilicity and stabilizes intermediates, improving reactivity. - Electronic Effects :

The methoxy substituent activates the benzyl group via resonance (+R effect), making 3-methoxybenzylmagnesium bromide more reactive toward electrophiles compared to the unsubstituted benzyl variant.

4-Methoxybenzylmagnesium Bromide

- Substituent Position :

The para-substituted methoxy group (4-position) exerts a stronger +R effect than the meta-substituted variant due to better resonance stabilization. However, steric hindrance in the para position may reduce accessibility in certain reactions.

3-Methoxyphenylmagnesium Bromide (C₆H₄(OCH₃)-3-MgBr)

- Structural Difference :

Unlike the benzyl variant, this reagent features a phenyl group directly bonded to magnesium, lacking the CH₂ spacer. This reduces steric bulk but may limit applications requiring flexible alkyl chains. - Reactivity :

The absence of a benzyl CH₂ group diminishes its utility in alkylation reactions but enhances compatibility with aromatic electrophiles.

Halogen-Substituted Analogues (e.g., 3-Chlorobenzylmagnesium Bromide)

- Electronic Effects :

Chlorine, an electron-withdrawing (–I) group, reduces nucleophilicity compared to methoxy-substituted reagents. This results in lower yields in reactions requiring strong nucleophiles, such as ketone alkylation .

Data Tables

Table 1: Physical and Chemical Properties

*CAS for chloride variant; bromide variant structurally analogous.

Table 2: Reaction Yield Comparison

| Substrate | Grignard Reagent | Yield (%) | Conditions |

|---|---|---|---|

| General alkylation target | 3-Methoxybenzylmagnesium bromide | 95 | THF, 0.25 M, 25°C |

| General alkylation target | Benzylmagnesium bromide | 60 | THF, 2.0 M, 25°C |

Research Findings and Mechanistic Insights

- Steric and Electronic Effects :

The meta-methoxy group in 3-methoxybenzylmagnesium bromide balances electronic activation (+R effect) and steric accessibility, making it superior to para-substituted or halogenated analogues in reactions requiring moderate nucleophilicity . - Stability : Solutions in THF are stable under inert atmospheres but degrade rapidly upon exposure to moisture or oxygen, necessitating strict anhydrous handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。